molecular formula C9H9N3O2 B2890732 2,6-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1315363-57-5

2,6-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No. B2890732
CAS RN: 1315363-57-5
M. Wt: 191.19
InChI Key: QAFJPPUHOWPXLF-UHFFFAOYSA-N
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Description

2,6-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a member of the pyrazolo[1,5-a]pyrimidine (PP) family of N-heterocyclic compounds . These compounds have a high impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .


Synthesis Analysis

The synthesis of PP derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

The PP structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The chemical reactions involving PP derivatives are diverse and complex. For instance, one reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 191.19 . It is a powder at room temperature . The InChI code for the compound is 1S/C9H9N3O2/c1-5-3-10-8-7(9(13)14)6(2)11-12(8)4-5/h3-4H,1-2H3,(H,13,14) .

Scientific Research Applications

Antitumor Applications

Pyrazolo[1,5-a]pyrimidines have been identified as potential antitumor agents . They have shown significant potential in medicinal chemistry, particularly in the development of anticancer drugs . The structural diversity of these compounds allows for a synergic effect between new synthetic routes and the possible applications of these compounds .

Enzymatic Inhibitory Activity

These compounds have also been studied for their enzymatic inhibitory activity . This could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Material Science Applications

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science due to their significant photophysical properties . This makes them useful in the development of new materials with unique properties.

Drug Discovery

The great synthetic versatility of Pyrazolo[1,5-a]pyrimidines permits structural modifications throughout its periphery . This makes it a privileged scaffold for combinatorial library design and drug discovery .

Synthesis Pathways

Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .

Anticancer Activity

Some derivatives of Pyrazolo[1,5-a]pyrimidines have shown excellent anticancer activity against human cancer cell lines . They led to cell death by apoptosis as they inhibited the CDK enzyme .

Safety And Hazards

The compound is associated with several hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on this compound could involve exploring its potential applications in medicinal chemistry and material science . Researchers could also focus on developing new synthetic routes and functionalizations to improve its structural diversity and potential applications . Further studies could also explore its anti-inflammatory potential and other pharmacological effects .

properties

IUPAC Name

2,6-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-5-3-10-8-7(9(13)14)6(2)11-12(8)4-5/h3-4H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFJPPUHOWPXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(C(=N2)C)C(=O)O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

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